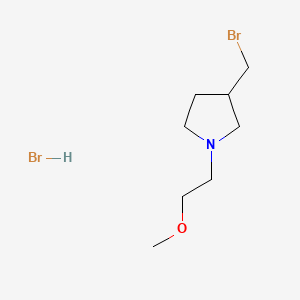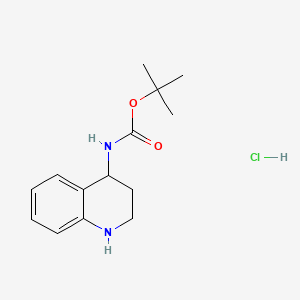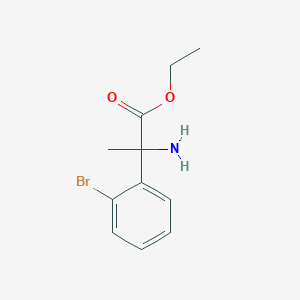
(5-Acetyl-2-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Acetyl-2-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with an acetyl group at the 5-position and a methyl group at the 2-position. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
The synthesis of (5-Acetyl-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-acetyl-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial production methods for boronic acids often involve similar catalytic processes but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more robust and recyclable catalysts to improve efficiency and reduce costs .
Analyse Des Réactions Chimiques
(5-Acetyl-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, resulting in the formation of the corresponding aryl compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and oxidizing agents .
Applications De Recherche Scientifique
(5-Acetyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (5-Acetyl-2-methylphenyl)boronic acid exerts its effects is largely dependent on its ability to participate in Suzuki-Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, resulting in the formation of a palladium-aryl-boronate complex.
Reductive Elimination: The palladium catalyst facilitates the coupling of the two aryl groups, forming the desired biaryl product and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid functional group .
Comparaison Avec Des Composés Similaires
(5-Acetyl-2-methylphenyl)boronic acid can be compared with other similar boronic acids, such as:
Phenylboronic acid: Lacks the acetyl and methyl substituents, making it less sterically hindered and potentially more reactive in certain coupling reactions.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of an acetyl group, which can influence its electronic properties and reactivity.
(2-Methylphenyl)boronic acid: Similar to this compound but lacks the acetyl group, affecting its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in various chemical reactions .
Propriétés
Formule moléculaire |
C9H11BO3 |
|---|---|
Poids moléculaire |
177.99 g/mol |
Nom IUPAC |
(5-acetyl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,12-13H,1-2H3 |
Clé InChI |
NVNDHRXQYZDXMU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azaspiro[3.5]nonan-2-one](/img/structure/B15299291.png)

![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)


![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)




